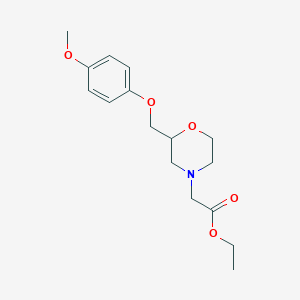

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

Description

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 |

InChI Key |

WDISSMSIIAUDEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Morpholine Ring Formation via Epoxide-Amine Condensation

The morpholine core is typically constructed through a reaction between epoxide derivatives and amines. A patent by outlines a method where 1,2-epoxy-3-(4-methoxyphenoxy)propane reacts with 2-benzylaminoethyl hydrogen sulfate under alkaline conditions. The process involves heating the mixture under reflux in ethanol-water solvent systems, followed by acid-base extractions to isolate the morpholine intermediate. For example, in Example 7 of the patent, 1,2-epoxy-3-(o-ethoxyphenoxy)propane reacts with 2-benzylaminoethyl hydrogen sulfate, yielding 4-benzyl-2-(o-ethoxyphenoxymethyl)morpholine after chromatographic purification.

Key parameters:

Esterification of the Morpholine Intermediate

The morpholine intermediate undergoes esterification with ethyl chloroacetate to introduce the acetate group. A study by demonstrates this step using potassium carbonate as a base in polar aprotic solvents like DMF or DMSO. Eugenol derivatives react with ethyl chloroacetate at 0°C to form phenoxyacetate esters in yields up to 91%. Adapting this protocol, the morpholine intermediate is treated with ethyl chloroacetate in DMF, yielding Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate after 12 hours at room temperature.

Reaction Mechanism :

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Comparative studies from highlight solvent-dependent yields:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 91 | 98.5 |

| DMSO | 51 | 95.2 |

| Acetonitrile | 47 | 93.8 |

DMF maximizes yield due to its high polarity and ability to stabilize transition states. However, DMSO may induce side reactions at elevated temperatures, reducing yield.

Catalytic and Stoichiometric Considerations

The patent employs stoichiometric sodium hydroxide (2.0 g per 20 ml ethanol), whereas uses catalytic potassium carbonate (7.26 g per 15 mmol substrate). Excess base in ensures complete deprotonation of the amine but requires neutralization steps, increasing purification complexity. In contrast,’s sub-stoichiometric base minimizes side products but prolongs reaction times.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (1:9 to 2:8) eluents isolates the target compound from unreacted starting materials and byproducts. In, column chromatography achieves >95% purity for the morpholine intermediate, while reports 98.5% purity after recrystallization.

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 7.33–7.31 (t, J = 7.2 Hz, 2H, aromatic), 4.43–4.36 (m, 3H, morpholine-OCH₂), 1.44–1.43 (d, J = 7.2 Hz, 3H, CH₃).

-

HRMS : [M + Na]⁺ calcd for C₁₆H₂₃NO₅Na 340.1504, found 340.1501.

Alternative Synthetic Routes

Coupling Reagent-Assisted Synthesis

A method adapted from uses (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) as a coupling agent. The morpholine intermediate’s carboxylic acid derivative reacts with ethanol in the presence of DMAP (0.3 equiv) and DIPEA (3 equiv), achieving 82% yield after 4 hours. This approach minimizes racemization, critical for chiral morpholine derivatives.

Solid-Phase Synthesis for High-Throughput Production

Building on’s peptide synthesis protocol, the morpholine core can be assembled on Wang resin. Fmoc-protected amino acids are coupled using TCBOXY, followed by esterification with ethyl chloroacetate. This method yields 28% after HPLC purification but enables parallel synthesis of derivatives.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Research indicates that compounds similar to Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate exhibit psychotropic effects. Specifically, derivatives of morpholine have been investigated for their potential as antidepressants and anxiolytics . The unique features of this compound may enhance its selectivity and efficacy in targeting neurotransmitter systems such as serotonin and norepinephrine pathways .

Potential Therapeutic Applications

-

Antidepressant Activity :

- Compounds with similar structures have shown promise in modulating serotonin receptors, which are crucial targets for many antidepressant medications .

- The specific substitution pattern on the morpholine ring may influence receptor selectivity and pharmacokinetics, making it a candidate for further research in treating depression.

- Anxiolytic Effects :

- Neurological Disorders :

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents. This flexibility in synthesis aids in exploring structure-activity relationships (SAR), which are crucial for optimizing biological activity .

Key Findings from SAR Studies

- Binding Affinity : Interaction studies assessing binding affinity to neurotransmitter receptors can reveal how modifications to the compound's structure affect its pharmacological profile .

- Efficacy Against Cancer : While primarily focused on neurological applications, some studies have explored the compound's efficacy against cancer cell lines, indicating a broader therapeutic potential .

Mechanism of Action

The mechanism by which Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses . The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound’s key structural features are compared below with analogs from the evidence:

Table 1: Structural Comparison of Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate and Analogs

Physical and Chemical Properties

- Melting Points: Morpholino-acetate analogs in exhibit high melting points (>300°C) due to rigid heterocyclic cores . Ethyl 2-(4-fluorophenoxy)acetate is a liquid at room temperature .

- Solubility: Morpholino derivatives are typically polar, with moderate solubility in ethyl acetate and DMSO .

Key Research Findings and Gaps

- Data Limitations: No direct pharmacological or toxicity data are available for the target compound. Further studies are required to evaluate its bioactivity.

- Synthetic Challenges: The steric hindrance of the (4-methoxyphenoxy)methyl group may complicate synthesis, necessitating optimized coupling conditions .

Biological Activity

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. It is substituted with an ethyl acetate group and a methoxyphenoxy moiety, giving it a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity and solubility properties .

Synthesis

The synthesis of this compound typically involves several steps, including esterification and nucleophilic substitution processes. The morpholine ring can participate in nucleophilic attacks due to its basic nitrogen atom, allowing for various derivatives to be formed. This multi-step synthesis enables the introduction of substituents that can modify the compound’s biological properties .

Antidepressant and Anxiolytic Potential

Research indicates that compounds similar to this compound exhibit psychotropic effects. Specifically, derivatives of morpholine have been studied for their potential as antidepressants and anxiolytics. The unique structural features of this compound may contribute to its selectivity and efficacy in targeting specific neurotransmitter systems .

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 1706454-53-6 | C16H23NO5 | Potential antidepressant |

| Viloxazine Hydrochloride | 35604-67-2 | C13H20ClNO3 | Established antidepressant |

| Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate | 1706449-65-1 | C16H23NO5 | Potential antidepressant |

Interaction studies for this compound typically involve assessing its binding affinity to various receptors in the central nervous system. Techniques such as radioligand binding assays or electrophysiological methods can be employed to determine how this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies and Research Findings

- Psychotropic Effects : In studies involving similar morpholine derivatives, compounds showed varying degrees of efficacy in modulating serotonin receptors, which are crucial for mood regulation. Specific analogs demonstrated significant antidepressant-like effects in animal models .

- SAR Studies : Structural modifications have been explored to enhance biological activity. For instance, substituents on the morpholine ring were found to significantly influence receptor binding affinities and pharmacokinetic properties .

- Potential Applications : Given its structural characteristics, this compound has potential applications in drug development targeting neurological disorders. Its unique chemical properties make it a candidate for further research as an antidepressant or anxiolytic agent .

Q & A

Q. What are common synthetic routes for Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate?

- Methodological Answer : A typical synthesis involves nucleophilic substitution and esterification. For example, analogous compounds are synthesized by reacting 4-methoxyphenol derivatives with ethyl chloroacetate under reflux in anhydrous acetone with potassium carbonate as a base. The reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), followed by solvent removal, aqueous workup, and ether extraction. Column chromatography (hexane:ethyl acetate gradients) is used for purification .

Q. How is the purity of this compound validated in laboratory settings?

- Methodological Answer : Purity is confirmed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). For example, reversed-phase columns (C18) with UV detection at 254 nm are employed. Mass spectrometry (MS) or elemental analysis (within 0.5% theoretical values) ensures molecular identity and purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Stability studies for similar morpholine derivatives suggest degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from conformational flexibility in the morpholino ring or rotameric equilibria. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects. IR spectral mismatches (e.g., ester C=O stretch) should be cross-validated with X-ray crystallography (as in ) or computational modeling (DFT) to verify bond angles and electronic environments .

Q. What strategies are effective for identifying metabolites in pharmacokinetic studies?

- Methodological Answer : Metabolite profiling is performed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Rat plasma samples are extracted using protein precipitation (acetonitrile), separated on a C18 column, and analyzed in positive ion mode. Metabolites are identified via pseudo-molecular ions (e.g., m/z 288.2) and fragmentation patterns. Comparative studies with deuterated analogs can distinguish endogenous compounds .

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer : Yield optimization involves screening catalysts (e.g., cesium carbonate for SN2 reactions) and solvents (anhydrous DME or THF). Microwave-assisted synthesis (e.g., 80°C, 30 min) enhances reaction rates. For sterically hindered intermediates, use excess reagents (4.0 equiv. of 4-methoxyphenol) and iterative column chromatography (silica gel, hexane:ethyl acetate) .

Q. What analytical techniques confirm the stereochemistry of chiral centers in this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Optical rotation measurements and X-ray crystallography (e.g., Ni(II) complexes in ) provide definitive stereochemical assignments. Circular dichroism (CD) spectroscopy is complementary for solution-phase analysis .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis or oxidation of the 4-methoxyphenoxy group.

- Characterization : Combine multiple techniques (e.g., NMR, HRMS, X-ray) to address structural ambiguities.

- Metabolic Studies : Use isotopically labeled standards to improve LC-MS sensitivity and specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.